molecular formula C10H8N4O B15070046 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 1131622-29-1

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070046
CAS No.: 1131622-29-1
M. Wt: 200.20 g/mol
InChI Key: FZYKWZHAQLCFPL-UHFFFAOYSA-N
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Description

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is a heterocyclic compound that features a tetrazole ring fused to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indanone derivative with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its fused indanone structure, which imparts distinct chemical properties and reactivity compared to other tetrazole derivatives. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

1131622-29-1

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-(tetrazol-1-yl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8N4O/c15-10-4-1-7-5-8(2-3-9(7)10)14-6-11-12-13-14/h2-3,5-6H,1,4H2

InChI Key

FZYKWZHAQLCFPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3C=NN=N3

Origin of Product

United States

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